![molecular formula C14H11FN2O2S2 B3004103 3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 896686-02-5](/img/structure/B3004103.png)
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, also known as FBT, is a compound that has been of interest to the scientific community for its potential use in various fields.
Scientific Research Applications
Cardiovascular and Hypertensive Effects
1,2,4-Benzothiadiazine 1,1-dioxides, which include the compound , are well known for their cardiovascular and hypertensive effects . They have been used in the treatment of various cardiovascular diseases due to their ability to lower blood pressure .
ATP-Sensitive Potassium Channel Openers
These compounds also act as ATP-sensitive potassium channel openers . This activity is similar to their pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides . Opening these channels can have various therapeutic effects, including protection against ischemic injury in the heart and brain .
Inhibition of Insulin Release
The opening of ATP-sensitive potassium channels by these compounds results in the inhibition of insulin release . This could potentially be used in the treatment of conditions like hyperinsulinemia .
Enzyme Inhibition
Compounds of this group are known to inhibit certain enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . This makes them potential candidates for the treatment of diseases like gout, hepatitis C, and diabetic complications, respectively .
Antimicrobial Activity
Benzothiadiazine 1,1-dioxides constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis . This makes them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Some of these compounds have shown reasonable or moderate anticancer activity toward human cancer cell lines, such as HCT-116, MCF-7, and HeLa . This suggests that they could potentially be developed into new anticancer drugs .
Tuberculostatic Activity
In addition to their antimicrobial activity, these compounds have also shown tuberculostatic activity . This makes them potential candidates for the development of new drugs for the treatment of tuberculosis .
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides and 1,2,4-pyridothiadiazine 1,1-dioxides with different heterocyclic rings at the 3-position . These novel derivatives could potentially have their own unique therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Benzothiadiazine 1,1-dioxides, a group to which the compound belongs, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Mode of Action
The compound interacts with its targets, primarily ATP-sensitive potassium channels, leading to their opening . This action results in the inhibition of insulin release . Additionally, compounds of this group are known to inhibit certain enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Biochemical Pathways
The opening of ATP-sensitive potassium channels affects the insulin secretion pathway, resulting in inhibited insulin release . The inhibition of enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase also impacts various biochemical pathways, altering the normal functioning of these enzymes .
Result of Action
The compound’s action results in a variety of effects at the molecular and cellular levels. Its ability to open ATP-sensitive potassium channels leads to inhibited insulin release . Furthermore, its inhibitory effects on certain enzymes can alter the normal functioning of cells .
properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c15-11-5-3-4-10(8-11)9-20-14-16-12-6-1-2-7-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSRAUTARMBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.